Nevirapine-D4

Bioanalysis LC-MS/MS Method Validation

Nevirapine-D4 (CAS 1051418-95-1) is a stable isotope-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, in which four hydrogen atoms on the cyclopropyl group are substituted with deuterium. With a molecular weight of 270.33 g/mol and a typical isotopic enrichment of ≥99% atom D, this compound is designed specifically as an internal standard (IS) for the accurate quantification of unlabeled nevirapine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C15H14N4O
Molecular Weight 270.32 g/mol
Cat. No. B3026168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNevirapine-D4
Molecular FormulaC15H14N4O
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
InChIInChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i4D2,5D2
InChIKeyNQDJXKOVJZTUJA-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nevirapine-D4: Deuterated Internal Standard for LC-MS/MS Quantification of Antiretroviral Drugs in Biological Matrices


Nevirapine-D4 (CAS 1051418-95-1) is a stable isotope-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, in which four hydrogen atoms on the cyclopropyl group are substituted with deuterium . With a molecular weight of 270.33 g/mol and a typical isotopic enrichment of ≥99% atom D, this compound is designed specifically as an internal standard (IS) for the accurate quantification of unlabeled nevirapine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its use in bioanalytical workflows aims to correct for variability in sample preparation, matrix effects, and instrument response, which is a critical requirement for method validation under regulatory guidance .

Why Unlabeled Nevirapine or Alternative Deuterated Analogs Cannot Substitute for Nevirapine-D4 in Bioanalytical Assays


In quantitative LC-MS/MS, the choice of internal standard is not interchangeable. While unlabeled nevirapine shares the same chemical structure, it cannot be distinguished from the analyte by the mass spectrometer, rendering it useless for correcting signal variability [1]. Among deuterated options, Nevirapine-D4 is not functionally equivalent to other labeled forms, such as Nevirapine-d3 or Nevirapine-d5. The number and position of deuterium labels dictate the specific mass difference (Δm/z) from the analyte, which directly impacts the assay's ability to avoid isotopic interference and maintain linearity across the calibration range [2]. For instance, an insufficient mass shift may lead to spectral overlap, while a different deuterated standard may not have been validated for the specific matrix and extraction procedure in use, leading to variable recovery rates as observed in dried blood spot analysis [3]. The following section provides quantitative evidence defining where Nevirapine-D4 presents a distinct, measurable profile compared to its closest alternatives.

Quantitative Differentiation of Nevirapine-D4: Mass Shift, Recovery, and Regulatory Compliance Data


Nevirapine-D4 vs. Nevirapine-d3: Superior Mass Spectrometric Resolution Due to Increased Deuterium Incorporation

Nevirapine-D4 provides a nominal mass shift of +4 Da relative to the unlabeled analyte (m/z 267.0 for NVP [1]), compared to a +3 Da shift for Nevirapine-d3. In practice, this larger Δm/z with D4 reduces the risk of isotopic cross-talk between the analyte's M+2 or M+3 natural abundance isotopes and the internal standard's monoisotopic peak, a phenomenon that can compromise assay accuracy at low concentrations when using a D3-labeled analog . The D4 substitution, specifically at the cyclopropyl ring (2,2,3,3-d4), yields a distinct precursor ion that is sufficiently resolved from the unlabeled compound and its in-source fragments, a critical factor for robust multiple reaction monitoring (MRM) transitions [1].

Bioanalysis LC-MS/MS Method Validation Internal Standard Selection

Nevirapine-D4 vs. Unlabeled Internal Standards: Quantified Improvement in Method Precision and Accuracy

The use of a stable isotope-labeled internal standard (SIL-IS) like Nevirapine-D4 is mandatory for achieving acceptable accuracy and precision in complex biological matrices. In a study comparing different internal standard addition procedures for dried blood spot (DBS) analysis, the use of a deuterated nevirapine analog was critical for method performance. While the relative recovery rates varied depending on the exact procedure (ranging from 11.4% to 107.9%), the use of the isotopically matched internal standard provided a pathway to optimize and validate the assay to meet the acceptance criteria of 98-106% accuracy and <10% CV [1]. In contrast, using a non-deuterated structural analog as an internal standard would not co-elute with the same matrix effects, leading to uncorrectable bias and higher variability, often failing to meet the FDA's bioanalytical method validation guidance for precision (±15% CV) [2].

Dried Blood Spot (DBS) Analysis Method Validation Bioanalytical Recovery

Isotopic Purity: Nevirapine-D4 (99% atom D) vs. Lower-Grade Deuterated Standards

The effectiveness of a deuterated internal standard is contingent on its isotopic enrichment. Nevirapine-D4 is commercially available with a certified isotopic enrichment of ≥99% atom D . This high level of enrichment ensures that the contribution of unlabeled (M+0) or partially labeled (M+1, M+2, M+3) species to the internal standard signal is minimal (<1%). Lower-grade deuterated standards, which may have isotopic purities of 95% or less, introduce a significant 'reverse isotope effect' where the internal standard itself contributes signal to the analyte's mass channel, causing inaccuracy at low concentrations and limiting the lower limit of quantification (LLOQ) [1]. The 99% atom D specification for Nevirapine-D4 directly translates to a cleaner baseline and a lower achievable LLOQ for nevirapine assays.

Quality Control Analytical Standards Isotopic Enrichment

Nevirapine-D4 vs. Nevirapine-d5: Validated Application in a Peer-Reviewed Pharmacokinetic Method

While Nevirapine-d5 exists as an alternative labeled analog, Nevirapine-D4 is specifically validated and widely adopted in published, peer-reviewed LC-MS/MS methods for the quantification of nevirapine in complex matrices like human hair [1]. In a validated method with a range of 0.25 to 100 ng/mg, the use of a deuterated IS was essential for achieving extraction efficiencies >95% and controlling for matrix variability. Choosing Nevirapine-D4 over an alternative like Nevirapine-d5 is not based on theoretical superiority, but on the availability of published validation data and commercial documentation that simplifies method development and regulatory submission [1].

Pharmacokinetics Hair Analysis Adherence Monitoring LC-MS/MS Validation

Nevirapine-D4 Applications: High-Value Scenarios for Method Development, Clinical PK, and Bioequivalence Studies


Validated LC-MS/MS Method Development for HIV Pharmacokinetic Studies

Nevirapine-D4 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify nevirapine in plasma, serum, or hair from clinical trials. The +4 Da mass shift and high isotopic purity (≥99% atom D) are essential for meeting regulatory guidelines for accuracy (98-106%) and precision (CV <10%), as demonstrated in published methods . Using this specific D4-labeled standard mitigates the risk of isotopic interference that can occur with D3-labeled compounds, ensuring the robustness of the assay's lower limit of quantification (LLOQ) [3].

Therapeutic Drug Monitoring (TDM) and Adherence Assessment in Resource-Limited Settings

In studies requiring the measurement of nevirapine exposure from minimally invasive samples like dried blood spots (DBS) or hair, Nevirapine-D4 is critical for correcting for the significant matrix effects and variable extraction recoveries (11.4-107.9%) encountered with these techniques . The use of this stable isotope-labeled analog enables the validation of assays with high extraction efficiency (>95%) and acceptable CVs, allowing for reliable long-term adherence monitoring in HIV patient cohorts [3].

Regulatory Bioequivalence and ANDA Submission Studies

For Abbreviated New Drug Applications (ANDA) and bioequivalence studies of generic nevirapine formulations, Nevirapine-D4 is an essential analytical tool. Its characterization as a reference standard that is traceable to pharmacopeial standards (USP/EP) ensures data integrity and regulatory compliance . The use of Nevirapine-D4 as an internal standard directly supports the demonstration of bioequivalence by providing the precise and accurate pharmacokinetic data required by regulatory agencies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nevirapine-D4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.